molecular formula C18H23FN4O2 B6640440 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea

Cat. No. B6640440
M. Wt: 346.4 g/mol
InChI Key: RODDNOPNYRNSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FIIN-3 is a potent and selective inhibitor of FGFR (fibroblast growth factor receptor) kinases, which are involved in the regulation of cell growth, differentiation, and survival. In

Mechanism of Action

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea selectively binds to the ATP-binding site of FGFR kinases and inhibits their activity. This leads to the inhibition of downstream signaling pathways involved in cell growth and survival. 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has been shown to be highly selective for FGFR kinases compared to other receptor tyrosine kinases, which reduces the potential for off-target effects.
Biochemical and Physiological Effects:
1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has also been shown to induce apoptosis (programmed cell death) in cancer cells. 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and survival. Moreover, 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has been shown to reduce bone loss in animal models of osteoporosis and to attenuate pulmonary fibrosis in a mouse model.

Advantages and Limitations for Lab Experiments

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has several advantages for lab experiments. It is a potent and selective inhibitor of FGFR kinases, which makes it a valuable tool for studying the role of FGFR signaling in various biological processes. 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has also been shown to be effective in various preclinical models, which increases its potential for therapeutic applications. However, 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has some limitations as well. It is a small molecule inhibitor, which limits its ability to target intracellular FGFR signaling. In addition, 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has a short half-life, which may limit its effectiveness in vivo.

Future Directions

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has opened up new avenues for research in the field of FGFR signaling. Future studies could focus on developing more potent and selective FGFR inhibitors based on the structure of 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea. In addition, studies could investigate the potential of 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea in combination with other cancer therapies to enhance their effectiveness. Moreover, further studies could explore the potential of 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea in treating other diseases such as diabetes and Alzheimer's disease, which have been linked to dysregulated FGFR signaling.

Synthesis Methods

The synthesis of 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea involves the reaction of 3-fluoro-4-iodoaniline with 1-(2-bromoethyl)-3-(3-hydroxycyclohexyl)urea in the presence of a palladium catalyst. The resulting product is then treated with imidazole to obtain 1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea. The synthesis of 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has been optimized to yield a high purity product with good reproducibility.

Scientific Research Applications

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has been extensively studied in various preclinical models for its potential therapeutic applications. FGFR kinases are known to be involved in the development and progression of various types of cancer, including breast, lung, and prostate cancer. 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has shown promising results in inhibiting the growth and survival of cancer cells in vitro and in vivo. In addition, 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has also been investigated for its potential to treat other diseases such as osteoporosis and pulmonary fibrosis.

properties

IUPAC Name

1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c19-16-9-14(4-5-17(16)23-7-6-20-12-23)11-22-18(25)21-10-13-2-1-3-15(24)8-13/h4-7,9,12-13,15,24H,1-3,8,10-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODDNOPNYRNSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)CNC(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.